N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide
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Overview
Description
N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a chlorophenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with 2-fluorobenzoyl chloride under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting the growth of certain microorganisms by interfering with their metabolic processes . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and chlorophenyl group but differ in other substituents.
2-Fluorobenzamide derivatives: These compounds share the fluorobenzamide moiety but differ in other parts of the molecule.
Uniqueness
N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H13ClFN3O3S |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-12-7-5-11(6-8-12)15(24)10-27-18-23-22-16(26-18)9-21-17(25)13-3-1-2-4-14(13)20/h1-8H,9-10H2,(H,21,25) |
InChI Key |
PZGPTQOABSTCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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